4-Methoxybut-1-yne (CAS: 36678-08-7): A Technical Guide for Advanced Synthesis
4-Methoxybut-1-yne (CAS: 36678-08-7): A Technical Guide for Advanced Synthesis
This guide provides an in-depth technical overview of 4-methoxybut-1-yne, a versatile C5 building block of significant interest to researchers, scientists, and professionals in drug development. Its terminal alkyne and methoxy functionalities make it a valuable reagent for introducing a flexible four-carbon chain with a masked hydroxyl group, enabling a wide range of chemical transformations. This document will delve into the synthesis, reactivity, and applications of 4-methoxybut-1-yne, offering field-proven insights and detailed experimental protocols.
Physicochemical Properties and Safety Overview
A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory. 4-Methoxybut-1-yne is a flammable and irritant liquid, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment.
| Property | Value | Source |
| CAS Number | 36678-08-7 | |
| Molecular Formula | C₅H₈O | |
| Molecular Weight | 84.12 g/mol | |
| Boiling Point | ~105-107 °C (estimated) | - |
| Density | ~0.85 g/mL (estimated) | - |
| Refractive Index | ~1.41 (estimated) | - |
| SMILES | C#CCCOC | |
| InChIKey | RCYIWFITYHZCIW-UHFFFAOYSA-N |
Safety Summary:
| Hazard | GHS Classification | Precautionary Measures |
| Flammability | Flammable Liquid, Category 2 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. |
| Skin Irritation | Skin Irritant, Category 2 | Wash skin with plenty of water. Wear protective gloves. |
| Eye Irritation | Eye Irritant, Category 2A | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation, Category 3 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Synthesis of 4-Methoxybut-1-yne: A Reliable Protocol
The most common and efficient laboratory-scale synthesis of 4-methoxybut-1-yne is achieved through the Williamson ether synthesis, a robust and well-understood SN2 reaction.[1][2][3] This method involves the deprotonation of a suitable alcohol followed by reaction with an alkyl halide. In this case, 3-butyn-1-ol is the alcohol of choice, and a methylating agent such as methyl iodide or dimethyl sulfate serves as the electrophile.
Causality of Experimental Choices
The selection of a strong base is critical for the quantitative deprotonation of the alcohol to form the alkoxide. Sodium hydride (NaH) is often preferred as it forms a non-nucleophilic hydride that deprotonates the alcohol to generate the sodium alkoxide and hydrogen gas, which is safely vented. The choice of an aprotic solvent like tetrahydrofuran (THF) is crucial as it readily dissolves the reactants and does not participate in the reaction. The reaction is typically performed at low temperatures initially to control the exothermic deprotonation step and then warmed to drive the SN2 reaction to completion.
Step-by-Step Experimental Protocol
Materials:
-
3-Butyn-1-ol
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Slowly add a solution of 3-butyn-1-ol (1.0 equivalent) in anhydrous THF via the dropping funnel to the stirred sodium hydride slurry. Control the addition rate to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford 4-methoxybut-1-yne as a colorless liquid.
Caption: Williamson Ether Synthesis of 4-Methoxybut-1-yne.
Reactivity and Synthetic Utility
The synthetic versatility of 4-methoxybut-1-yne stems from the reactivity of its terminal alkyne, which can participate in a variety of carbon-carbon bond-forming reactions.
Sonogashira Coupling: A Gateway to Aryl and Vinyl Alkynes
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.[4][5][6] This reaction is of paramount importance in drug discovery for the construction of complex molecular architectures.
The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.[7] The palladium(0) catalyst undergoes oxidative addition with the aryl/vinyl halide. Concurrently, the terminal alkyne is deprotonated by a base and reacts with a copper(I) salt to form a copper acetylide. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst. The amine base serves to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction.
Materials:
-
4-Methoxybut-1-yne
-
2-Iodopyrimidine
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add 2-iodopyrimidine (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents), and copper(I) iodide (0.06 equivalents) under an inert atmosphere.
-
Add anhydrous DMF and triethylamine.
-
Add 4-methoxybut-1-yne (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-((4-methoxybut-1-yn-1-yl)pyrimidine.
Caption: Sonogashira Coupling of 4-Methoxybut-1-yne.
1,3-Dipolar Cycloaddition: Synthesis of Heterocycles
The terminal alkyne of 4-methoxybut-1-yne is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, providing a direct route to five-membered heterocycles.[8][9][10][11] The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a particularly powerful transformation for the synthesis of 1,2,3-triazoles.[8][9]
In the presence of a copper(I) catalyst, an organic azide and a terminal alkyne react to regioselectively form the 1,4-disubstituted 1,2,3-triazole.[12] This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for applications in drug discovery and bioconjugation.
Materials:
-
4-Methoxybut-1-yne
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybut-1-yne (1.0 equivalent) and benzyl azide (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the 1-benzyl-4-(2-methoxyethyl)-1H-1,2,3-triazole.
Caption: CuAAC "Click" Reaction of 4-Methoxybut-1-yne.
Applications in Drug Discovery and Development
Alkyne-containing building blocks are invaluable in medicinal chemistry for their ability to serve as handles for bioorthogonal chemistry and for their role in constructing rigid scaffolds that can effectively probe protein binding sites.[13][14] 4-Methoxybut-1-yne, in particular, offers a flexible linker with a latent hydroxyl group that can be unmasked in later synthetic steps if desired.
"Clickable" Kinase Inhibitors
A significant application of terminal alkynes like 4-methoxybut-1-yne is in the development of "clickable" kinase inhibitors.[15] Kinase inhibitors are a major class of therapeutic agents, particularly in oncology. By incorporating a terminal alkyne into a kinase inhibitor scaffold, researchers can attach various functionalities, such as fluorescent probes, affinity tags, or solubilizing groups, via the CuAAC reaction. This strategy is instrumental for target identification, validation, and the development of diagnostic tools. The methoxy group in 4-methoxybut-1-yne can enhance the drug-like properties of the resulting molecule by modulating its polarity and metabolic stability.
Synthesis of Bioactive Heterocycles
The ability of 4-methoxybut-1-yne to participate in cycloaddition and cross-coupling reactions makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. Many FDA-approved drugs contain heterocyclic cores, and the development of efficient synthetic routes to novel heterocyclic scaffolds is a central theme in drug discovery. For instance, the Sonogashira coupling product of 4-methoxybut-1-yne with a heterocyclic halide can be a key intermediate in the synthesis of novel protein kinase CK2 inhibitors or other targeted therapies.[16]
Building Block for Natural Product Synthesis
Natural products and their analogues have historically been a rich source of new medicines. The structural complexity of many natural products often requires the use of versatile and functionalized building blocks. Alkyne-containing fragments are frequently found in natural products with a wide range of biological activities.[14] 4-Methoxybut-1-yne can serve as a key building block in the total synthesis of such molecules, enabling the introduction of a four-carbon chain that can be further elaborated.
Conclusion
4-Methoxybut-1-yne is a highly valuable and versatile building block for organic synthesis, with particular relevance to the field of drug discovery and development. Its terminal alkyne provides a reactive handle for a host of powerful chemical transformations, including Sonogashira couplings and 1,3-dipolar cycloadditions, which are foundational reactions in modern medicinal chemistry. The methoxy group offers a stable, masked hydroxyl functionality that can be carried through multiple synthetic steps. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively and safely utilize 4-methoxybut-1-yne in their synthetic endeavors, ultimately accelerating the discovery of new therapeutic agents.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Alkyne building blocks | Sigma-Aldrich [sigmaaldrich.com]
- 14. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
